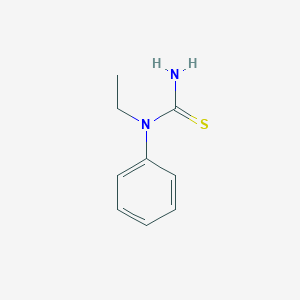

1-ethyl-1-phenylthiourea

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-1-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNPNGPNQJUMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063243 | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-58-6 | |

| Record name | N-Ethyl-N-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance and Structure of N-Substituted Thioureas

An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-N'-phenylthiourea

Thiourea derivatives are a cornerstone in medicinal chemistry and organic synthesis, forming the structural backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Their utility also extends to organocatalysis and materials science.[1] The straightforward synthesis and structural versatility of thioureas make them highly valuable scaffolds for drug discovery and development.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of N-Ethyl-N'-phenylthiourea (CAS 3955-58-6). It is crucial to clarify the nomenclature: while the name "1-ethyl-1-phenylthiourea" would imply both ethyl and phenyl groups are attached to the same nitrogen atom, the common and most direct synthetic product from phenyl isothiocyanate and ethylamine is N-Ethyl-N'-phenylthiourea, where the substituents are on different nitrogen atoms. This document will focus exclusively on this latter, more prevalent isomer.

Our approach is grounded in providing not just a protocol, but a self-validating system of synthesis and analysis, explaining the causal links between experimental choices and expected outcomes.

Part 1: Synthesis of N-Ethyl-N'-phenylthiourea

Principle of Synthesis: Nucleophilic Addition

The synthesis of N,N'-disubstituted thioureas is most efficiently achieved through the nucleophilic addition of a primary amine to the electrophilic carbon atom of an isothiocyanate.[6] This reaction is often characterized as a "click" reaction due to its high efficiency, mild reaction conditions, and high yields.[6]

In this specific synthesis, the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electron-deficient carbon of the isothiocyanate group in phenyl isothiocyanate. This forms a stable C-N bond and subsequently, after proton transfer, the thiourea linkage. The reaction is typically exothermic and proceeds readily at room temperature.[4]

Caption: Logical relationship of reactants to product in thiourea synthesis.

Experimental Protocol

This protocol is designed for robustness and high yield. The causality for using a slight excess of the amine is to ensure the complete consumption of the more expensive isothiocyanate starting material. Dichloromethane (DCM) is chosen as the solvent for its excellent solubility of both reactants and its low boiling point, which facilitates easy removal during work-up.[4]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 1.35 g | 10.0 | 1.0 |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 0.71 mL | 11.0 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | ~15 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq, 10.0 mmol) in 10 mL of dichloromethane (DCM).

-

Amine Addition: To this stirred solution, add ethylamine (1.1 eq, 11.0 mmol) dropwise at room temperature over 5 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the phenyl isothiocyanate spot has disappeared.

-

Work-up: Upon completion, remove the solvent (DCM) under reduced pressure using a rotary evaporator. This will yield a crude white solid.

-

Purification: Recrystallize the crude solid from hot ethanol (~15 mL). Dissolve the solid in the minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically high (>90%).

Safety and Handling Precautions

-

Phenyl Isothiocyanate: Toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[7] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Ethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns. Handle in a chemical fume hood and away from ignition sources.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should occur within a fume hood.

Part 2: Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N-Ethyl-N'-phenylthiourea. Each method provides a piece of evidence that, when combined, creates a self-validating characterization package.

Caption: Experimental workflow for synthesis, purification, and characterization.

Melting Point Determination

-

Purpose: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

-

Expected Result: The melting point for pure N-Ethyl-N'-phenylthiourea is reported as 111-112 °C .[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule, confirming the formation of the thiourea linkage and the presence of the ethyl and phenyl substituents. The spectrum is a molecular fingerprint.[9]

-

Expected Data: The analysis of the FTIR spectrum should reveal characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| 3200 - 3400 | N-H Stretching | Confirms the presence of the N-H bonds in the thiourea moiety.[10][11] |

| 3000 - 3100 | Aromatic C-H Stretching | Indicates the presence of the phenyl group. |

| 2850 - 2980 | Aliphatic C-H Stretching | Confirms the presence of the CH₂ and CH₃ groups of the ethyl substituent. |

| ~1600, 1490 | Aromatic C=C Bending | Characteristic vibrations of the benzene ring. |

| 1520 - 1580 | Thioamide I Band (N-H Bending + C-N Stretching) | A key indicator of the thiourea structure.[11] |

| 1200 - 1350 | Thioamide II Band (C=S Stretching + C-N Stretching) | Another critical peak confirming the thiourea core. The C=S bond is weak and its vibration is coupled.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[12]

-

Expected Data: The spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~9.7 | Singlet (broad) | 1H | Ph-NH | Deshielded proton on nitrogen attached to the phenyl group.[13] |

| ~7.1 - 7.5 | Multiplet | 5H | Aromatic-H | Protons of the monosubstituted benzene ring. |

| ~6.0 - 7.0 | Triplet (broad) | 1H | Et-NH | Proton on nitrogen attached to the ethyl group, likely broadened by quadrupole effects and exchange. Coupling to adjacent CH₂ may be visible. |

| ~3.5 | Quartet | 2H | -CH₂ -CH₃ | Methylene protons adjacent to a methyl group and an NH group. |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ | Methyl protons adjacent to a methylene group. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~180 | C =S | The thiocarbonyl carbon is highly deshielded, providing a key diagnostic signal for thioureas.[14][15] |

| ~138 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the nitrogen. |

| ~122 - 129 | Aromatic CH | Carbons of the phenyl ring. |

| ~40 | -CH₂ -CH₃ | Aliphatic methylene carbon. |

| ~15 | -CH₂-CH₃ | Aliphatic methyl carbon. |

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Expected Result: The exact mass of N-Ethyl-N'-phenylthiourea is 180.0772 Da. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 181.0849. The nominal mass is 180.27 g/mol .[8]

Conclusion

This guide outlines a reliable and efficient method for the synthesis of N-Ethyl-N'-phenylthiourea via the nucleophilic addition of ethylamine to phenyl isothiocyanate. The provided step-by-step protocol, coupled with a comprehensive suite of characterization techniques, establishes a self-validating workflow for researchers, scientists, and drug development professionals. By understanding the causality behind each experimental step and analytical outcome, practitioners can confidently synthesize and verify this valuable chemical scaffold for further application in their research endeavors.

References

-

Benchchem. Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A.

-

ECHEMI. N-Ethyl-N-phenylthiourea Formula.

-

El-Sayed, W. M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126.

-

AIP Publishing. Spectra of Urea and Thiourea in the 3μ Region. The Journal of Chemical Physics.

-

IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione).

-

Jetir.Org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

-

Strohmeier, G. A., & Kappe, C. O. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1749–1757.

-

PubMed. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor.

-

Benchchem. Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols.

-

Doneva, S., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(20), 7183.

-

Gosavi, R. K., et al. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society.

-

Naureen, S., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 47230–47241.

-

International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives.

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates.

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

-

ACS Publications. Thioureas. Chemical Reviews.

-

Loba Chemie. PHENYL ISOTHIOCYNATE For Synthesis MSDS.

-

IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

-

Carl ROTH. Safety Data Sheet: Phenyl isothiocyanate.

-

Sigma-Aldrich. SAFETY DATA SHEET - Phenyl isothiocyanate.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Cole-Parmer. Material Safety Data Sheet - Phenyl Isothiocyanate.

-

HJPMH. Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea.

-

NIH. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

-

ChemicalBook. 1-ETHYL-3-PHENYL-2-THIOUREA synthesis.

-

National Institute of Standards and Technology. Thiourea, phenyl- - the NIST WebBook.

-

ChemicalBook. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum.

-

ChemicalBook. 1-PHENYL-2-THIOUREA | 103-85-5.

-

Organic Syntheses Procedure. α-PHENYLTHIOUREA.

-

Cayman Chemical. Safety Data Sheet.

-

ChemicalBook. 1-ETHYL-3-PHENYL-2-THIOUREA | 3955-58-6.

-

NIH PubChem. Phenylthiourea.

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives.

-

UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.

-

National Institute of Standards and Technology. 2-Thiourea, 1-ethyl-1-phenyl-.

-

ResearchGate. FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental.

-

CNR-IRIS. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N.

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

-

PLOS. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

National Institute of Standards and Technology. Thiourea, phenyl-.

-

thermofisher.com. N-Phenylthiourea, 97% 50 g.

-

thermofisher.com. N-Phenylthiourea, 97% 250 g.

Sources

- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. jetir.org [jetir.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-ethyl-1-phenylthiourea, a molecule of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific reasoning that underpins the characterization of this compound.

Introduction and Molecular Identity

This compound belongs to the thiourea class of organic compounds, characterized by the presence of a thiocarbonyl group flanked by amino groups. The specific substitution of an ethyl and a phenyl group on one of the nitrogen atoms imparts distinct physicochemical characteristics that influence its solubility, stability, and potential biological interactions.

Precise identification is paramount in scientific research. This compound is distinguished from its constitutional isomer, 1-ethyl-3-phenylthiourea, by the substitution pattern on the thiourea backbone.

Molecular Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its application in any scientific endeavor, from designing synthetic routes to formulating it for biological assays.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 3955-58-6 | [1] |

| Molecular Formula | C₉H₁₂N₂S | |

| Molecular Weight | 180.27 g/mol | |

| Appearance | White solid | [2] |

| Melting Point | 111-112 °C | [2] |

| Boiling Point (Predicted) | 264.9 ± 23.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 114.0 ± 22.6 °C | [2] |

Note on Data: While experimental data for melting point and appearance are available, other properties such as boiling point, density, and flash point are currently based on computational predictions. Experimental verification of these values is recommended for applications requiring high precision.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, key vibrational modes are expected for the N-H, C-H (aromatic and aliphatic), C=S, and C-N bonds. An available IR spectrum for N-ethyl-N-phenylthiourea can be found in the NIST Chemistry WebBook[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the aromatic protons on the phenyl ring, and the protons of the -NH₂ group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group, the carbons of the phenyl ring, and the thiocarbonyl carbon (C=S), which typically appears at a downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (180.27 g/mol ).

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. While quantitative solubility data for this compound in a range of solvents is not extensively documented, general solubility trends for thiourea derivatives suggest that they are often soluble in polar organic solvents. For the related compound N-phenylthiourea, solubility in DMSO and dimethylformamide is reported to be approximately 30 mg/mL[3]. It is sparingly soluble in aqueous buffers[3].

Experimental Protocols

The following section details the established methodologies for the synthesis and characterization of thiourea derivatives, which can be adapted for this compound.

Synthesis of this compound

A common and efficient method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. For this compound, a plausible synthetic route involves the reaction of N-ethylaniline with a source of thiocyanate. A general procedure for the synthesis of substituted phenylthioureas involves refluxing the corresponding aniline derivative with ammonium thiocyanate in an acidic aqueous solution[4].

Workflow for Synthesis and Purification:

Caption: A general workflow for the synthesis and purification of a phenylthiourea derivative.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid[3].

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility (Gravimetric Method)

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Experimental Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Potential Biological Activity

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[5]. The specific biological profile of this compound is not extensively reported in the literature. However, studies on closely related 1-alkyl-3-phenylthioureas have shown them to be orally active HDL-elevating agents[6]. Furthermore, phenylthiourea itself is a known tyrosinase inhibitor[3]. Given these precedents, it is plausible that this compound may exhibit interesting biological properties, and further investigation in this area is warranted.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While core identifiers and some experimental data have been established, there remain opportunities for further experimental characterization, particularly in obtaining quantitative solubility data and comprehensive spectroscopic profiles (¹H NMR, ¹³C NMR, and MS). The provided experimental protocols offer a robust framework for researchers to generate this valuable data, which will be instrumental in advancing the scientific understanding and potential applications of this compound.

References

-

NIST. 2-Thiourea, 1-ethyl-1-phenyl-. In: NIST Chemistry WebBook. [Link]

-

PubChem. Compound Summary for CID 825369, this compound. National Center for Biotechnology Information. [Link]

-

Trotter, B. W., et al. (2006). Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Bioorganic & Medicinal Chemistry Letters, 16(1), 113-7. [Link]

-

Sharma, P. K., et al. (2012). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 4(1), 411-415. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

University of Calgary. Melting Point Determination. [Link]

Sources

1-ethyl-1-phenylthiourea mechanism of action in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-ethyl-1-phenylthiourea in Biological Systems

Authored by: Your Senior Application Scientist

Abstract

Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities.[1][2] The core thiourea scaffold, characterized by its -NH-C(S)-NH- moiety, serves as a versatile pharmacophore capable of engaging in strong hydrogen bonding and metal ion coordination, which underpins its diverse therapeutic potential.[1] While the broader class of thiourea derivatives has been extensively studied for anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties, the specific molecular mechanism of this compound remains to be fully characterized.[1][3][4] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate and define the mechanism of action of this compound. We will synthesize insights from closely related analogs to propose high-probability biological targets and outline a rigorous, multi-tiered experimental workflow to validate these hypotheses, from initial phenotypic screening to precise target identification and pathway analysis.

Deconstructing the Scaffold: Hypothesized Mechanisms of Action

The structure of this compound suggests several plausible mechanisms of action based on extensive literature on its chemical cousins, particularly phenylthiourea. Our investigative framework is built upon these evidence-based hypotheses.

Hypothesis 1.1: Enzyme Inhibition - The Prime Suspect

A significant body of evidence points to enzyme inhibition as a primary mode of action for thiourea derivatives.[5]

-

Tyrosinase/Phenoloxidase Inhibition: Phenylthiourea (PTU), lacking the N-ethyl group, is a well-documented, potent inhibitor of phenoloxidase, a key enzyme in melanization.[6][7] It acts as a competitive inhibitor of the enzymatic oxidation of DOPA.[7] The structural similarity strongly suggests that this compound could exhibit similar inhibitory activity against tyrosinase, a related copper-containing enzyme crucial for melanin synthesis. This makes tyrosinase a high-priority target for initial investigation.

-

Other Enzymatic Targets: The thiourea scaffold has been successfully exploited to inhibit a range of other enzymes. Various derivatives have shown inhibitory action against cholinesterases, α-amylase, and α-glucosidase.[3][4] Therefore, a broader screening against a panel of relevant enzymes is a logical step to identify potential alternative or off-target activities.

Hypothesis 1.2: Anticancer Activity via Signaling Pathway Modulation

Thiourea derivatives have repeatedly demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] The mechanisms are often linked to the modulation of critical cellular signaling pathways.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Certain N-benzoyl-N'-phenylthiourea derivatives have shown cytotoxic effects on breast cancer cell lines by inhibiting Epidermal Growth Factor Receptor (EGFR) and HER-2.[10] The phenyl group in this compound could facilitate binding within the ATP-binding pocket of such kinases.

-

Wnt/β-catenin Pathway Inhibition: Specific quinazoline-based thiourea derivatives have been found to suppress the proliferation and migration of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[9]

-

Induction of Apoptosis: Many cytotoxic thiourea compounds exert their effects by inducing programmed cell death. Studies on 1,3-disubstituted thiourea derivatives have shown they can trigger apoptosis through the activation of caspases 3/7 and decrease the activation of the pro-survival transcription factor NF-κB.[11]

A Validated Experimental Workflow for Mechanism of Action (MoA) Elucidation

Determining a small molecule's MoA is a systematic process of narrowing down its biological effects from a broad, cellular level to a specific molecular interaction.[12] The following workflow is designed to be a self-validating system, where the results of each stage inform the experimental design of the next.

Caption: Proposed experimental workflow for MoA elucidation of this compound.

Phase 1: Foundational & Exploratory Screening

The initial goal is to cast a wide net to capture the primary biological activity of the compound.

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀), a key indicator of cytotoxic potential.

Objective: To assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, SW620 metastatic colon cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) for selectivity.[9]

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Phase 2: Specific Target Identification and Validation

If Phase 1 reveals a specific activity (e.g., enzyme inhibition or cytotoxicity), the next step is to pinpoint the direct molecular target.

Objective: To determine the inhibition constant (Kᵢ) and the mode of inhibition of this compound against a validated enzyme target (e.g., mushroom tyrosinase).

Methodology:

-

Assay Preparation: In a 96-well plate, prepare reaction mixtures containing a fixed concentration of tyrosinase in phosphate buffer (pH 6.8).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Substrate Variation: Prepare multiple sets of these reactions, each with a different concentration of the substrate, L-DOPA.

-

Reaction Initiation & Monitoring: Initiate the reaction by adding the L-DOPA substrate. Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm every minute for 10-15 minutes using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

The Kᵢ value can be calculated from replots of the slopes or intercepts of the primary plot against the inhibitor concentration. A competitive type of inhibition was determined for phenylthiourea's effect on phenoloxidase.[7]

-

Phase 3: Cellular Pathway Analysis

With a validated target, the final phase connects the molecular interaction to the observed cellular phenotype.

Objective: To determine if this compound affects the phosphorylation status or expression level of key proteins in a relevant signaling pathway (e.g., the MAPK/ERK pathway if an RTK is the target) in treated cells.

Methodology:

-

Cell Treatment & Lysis: Treat cultured cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 0, 15, 30, 60 minutes). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the data and confirm equal protein loading. Quantify band intensities to determine changes in protein phosphorylation or expression.

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparative analysis.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound

| Cell Line | Histotype | IC₅₀ (µM) ± SD | Selectivity Index (SI) |

| SW620 | Metastatic Colon Cancer | Data from Exp. 2.1.1 | Calculated |

| PC3 | Prostate Cancer | Data from Exp. 2.1.1 | Calculated |

| K-562 | Leukemia | Data from Exp. 2.1.1 | Calculated |

| HaCaT | Normal Keratinocyte | Data from Exp. 2.1.1 | - |

| Cisplatin | Reference Drug | Literature/Internal Value | Calculated |

| Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells |

Conclusion

This guide presents a hypothesis-driven, systematic approach to defining the biological mechanism of action for this compound. By leveraging the known activities of structurally similar thiourea derivatives, we have identified high-probability targets such as tyrosinase and cancer-related signaling kinases. The detailed, multi-phase experimental workflow provides a robust and self-validating framework for researchers to move from broad phenotypic observations to a precise molecular understanding. The successful elucidation of this compound's mechanism will be crucial for its potential development as a novel therapeutic agent.

References

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533–540. [Link]

-

Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2022). ACS Applied Bio Materials. [Link]

-

Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved from [Link]

-

Methods of probing the interactions between small molecules and disordered proteins. (2018). Essays in Biochemistry. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules. [Link]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Molecules. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Strzyga-Lach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology. [Link]

-

Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. (n.d.). HJPMH. Retrieved from [Link]

-

Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. (1984). Cell Structure and Function. [Link]

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). Molecules. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

1-Benzoyl-3-ethyl-3-phenylthiourea. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kar.kent.ac.uk [kar.kent.ac.uk]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jppres.com [jppres.com]

- 11. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 1-ethyl-1-phenylthiourea

Foreword: Unveiling Molecular Architecture through Spectroscopy

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure is paramount. It is this intricate architecture that dictates a compound's reactivity, its biological activity, and its physical properties. For researchers and drug development professionals, the ability to unequivocally elucidate this structure is the bedrock of innovation. This technical guide provides an in-depth exploration of the spectroscopic signature of 1-ethyl-1-phenylthiourea, a molecule of interest in various chemical and pharmaceutical contexts.

This document deviates from a conventional, templated approach. Instead, it is structured to logically unfold the story of this compound as told by the primary modalities of structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As your virtual Senior Application Scientist, I will not only present the anticipated spectral data but also delve into the causal reasoning behind the experimental observations and interpretations. Every piece of data is a clue, and this guide is designed to empower you to interpret these clues with confidence and scientific rigor.

The Subject Molecule: this compound at a Glance

This compound (C₉H₁₂N₂S) is a disubstituted thiourea derivative with a molecular weight of 180.27 g/mol .[1] Its structure, featuring a phenyl ring and an ethyl group attached to the same nitrogen atom of the thiourea backbone, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. The following analysis is based on established principles of NMR spectroscopy and data from analogous structures, providing a robust prediction of the NMR spectra of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, phenyl, and amino protons. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | ~ 1.25 | Triplet (t) | ~ 7.2 | 3H |

| -CH₂ (Ethyl) | ~ 3.80 | Quartet (q) | ~ 7.2 | 2H |

| p-H (Phenyl) | ~ 7.40 | Triplet (t) | ~ 7.5 | 1H |

| m-H (Phenyl) | ~ 7.35 | Triplet (t) | ~ 7.5 | 2H |

| o-H (Phenyl) | ~ 7.20 | Doublet (d) | ~ 7.5 | 2H |

| -NH₂ | ~ 6.0 (broad) | Singlet (s) | - | 2H |

Causality and Field-Proven Insights:

-

The ethyl protons display a classic triplet-quartet pattern due to spin-spin coupling. The methylene (-CH₂-) protons are deshielded to approximately 3.80 ppm due to their proximity to the electronegative nitrogen atom.

-

The phenyl protons will appear in the aromatic region (7.20-7.40 ppm). The ortho, meta, and para protons will likely show distinct, albeit potentially overlapping, multiplets. Their precise chemical shifts are influenced by the electron-donating or -withdrawing nature of the N-ethylthiourea substituent.

-

The amino (-NH₂) protons are expected to appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. In some instances, these signals can be broad enough to be difficult to distinguish from the baseline, especially in the presence of water. As seen in other thiourea derivatives, these N-H signals can appear as broad singlets.[2]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon-13 NMR spectrum provides a count of the unique carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~ 14 |

| -CH₂ (Ethyl) | ~ 45 |

| o-C (Phenyl) | ~ 126 |

| p-C (Phenyl) | ~ 129 |

| m-C (Phenyl) | ~ 128 |

| ipso-C (Phenyl) | ~ 142 |

| C=S (Thiocarbonyl) | ~ 181 |

Causality and Field-Proven Insights:

-

The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.

-

The aromatic carbons resonate in the typical range of 120-145 ppm. The ipso-carbon, directly attached to the nitrogen, is expected to be the most downfield of the phenyl carbons due to the direct attachment of the electronegative nitrogen atom.

-

The thiocarbonyl carbon (C=S) is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 178-184 ppm for thiourea derivatives.[2] This distinct downfield shift makes it a key diagnostic signal for the presence of the thiourea moiety.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The resulting spectrum provides a unique "fingerprint" and is particularly useful for identifying functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| N-H Bend | ~ 1620 | Medium |

| C-N Stretch | 1400 - 1200 | Strong |

| C=S Stretch | 800 - 600 | Medium to Strong |

Causality and Field-Proven Insights:

-

The N-H stretching vibrations of the primary amine group are expected to appear as one or two broad bands in the 3400-3200 cm⁻¹ region. The broadness is indicative of hydrogen bonding. For thiourea, N-H stretching vibrations are observed in the range of 3371-3156 cm⁻¹.[3]

-

The C=S stretching vibration is a key diagnostic peak for the thiourea functional group. While sometimes weak, its position in the 800-600 cm⁻¹ region is characteristic.[3]

-

The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl ring, as well as the aliphatic C-H bonds of the ethyl group.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the expected molecular ion peak [M]⁺• would be at m/z 180.

Predicted Fragmentation Pathway

Electron ionization (EI) would likely induce the following fragmentation patterns:

Caption: Predicted EI-MS fragmentation of this compound.

Causality and Field-Proven Insights:

-

Loss of a methyl radical (•CH₃): A common fragmentation pathway for ethyl-substituted compounds, leading to a fragment at m/z 165.

-

Formation of the N-ethylaniline radical cation: Cleavage of the C-N bond connecting the thiourea moiety can result in the formation of the N-ethylaniline radical cation at m/z 121, although a more prominent peak from the N-ethylphenylamino fragment might be observed at m/z 106 after rearrangement and loss of a neutral. The mass spectrum of N-ethylaniline shows a strong peak at m/z 106.[4]

-

Formation of the phenyl cation: Loss of the entire ethyl-thiourea side chain can lead to the phenyl cation at m/z 77.

-

Cleavage of the phenyl-nitrogen bond: This would result in a fragment corresponding to ethyl isothiocyanate at m/z 87 or related fragments.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds to ensure quantitative integration if desired.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40 to 300 to ensure the detection of the molecular ion and significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Coherent Spectroscopic Narrative

The presented spectroscopic data, though predictive, is grounded in the fundamental principles of each analytical technique and supported by extensive data from analogous chemical structures. This in-depth guide provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound. By understanding the "why" behind the spectral features, we move beyond simple data collection to a deeper, more insightful level of molecular interrogation. The provided protocols further ensure that the acquisition of experimental data is both reliable and reproducible, upholding the tenets of scientific integrity.

References

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal. Retrieved January 15, 2026, from [Link]

-

N-Ethylaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

Shapiro, R. H., Serum, J. W., & Duffield, A. M. (1968). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry, 33(1), 243–248. [Link]

-

Thiourea, N-ethyl-N-phenyl-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Ethyl-1-phenylthiourea

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-ethyl-1-phenylthiourea, a substituted thiourea derivative of interest in pharmaceutical research and development. In the absence of extensive public data for this specific molecule, this document emphasizes the fundamental principles governing its physicochemical properties and furnishes detailed, field-proven experimental protocols for their determination. By leveraging established methodologies for analogous compounds, this guide empowers researchers, scientists, and drug development professionals to generate robust and reliable data, crucial for formulation, synthesis, and preclinical evaluation. The narrative bridges theoretical concepts with practical, actionable workflows, ensuring scientific integrity and fostering a deeper understanding of the causality behind experimental design.

Introduction: The Significance of Physicochemical Profiling in Drug Development

Thiourea and its derivatives represent a versatile class of organosulfur compounds with a broad spectrum of biological activities.[1] this compound, with its specific substitution pattern, presents a unique profile of lipophilicity and hydrogen bonding potential, which are critical determinants of its behavior in various solvent systems and its resilience to degradation. A thorough understanding of its solubility and stability is not merely a data-gathering exercise; it is a foundational pillar of successful drug development. Poor solubility can lead to erratic results in biological assays and significant challenges in achieving therapeutic bioavailability.[2][3] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product.

This guide is structured to provide a logical progression from theoretical considerations to practical application. We will first explore the molecular characteristics of this compound that influence its solubility and stability. Subsequently, we will present detailed, step-by-step protocols for both kinetic and thermodynamic solubility assessment, as well as a comprehensive strategy for conducting forced degradation studies to elucidate potential degradation pathways.

Theoretical Framework: Predicting the Behavior of this compound

Factors Influencing Solubility

The solubility of a compound is a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. For this compound, the key structural features to consider are:

-

The Phenyl Group: This bulky, non-polar moiety contributes to the molecule's hydrophobicity, suggesting a preference for less polar organic solvents.

-

The Ethyl Group: The ethyl substituent further enhances the lipophilic character of the molecule.

-

The Thiourea Backbone: The -NH-C(=S)-N< core possesses both hydrogen bond donor (the NH group) and acceptor (the sulfur and nitrogen atoms) capabilities. This allows for interactions with a range of protic and aprotic solvents.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule. For the related compound N-phenylthiourea, solubility in these solvents is approximately 30 mg/mL.[4]

-

Moderate Solubility: Likely in alcohols such as ethanol and methanol, where hydrogen bonding interactions can occur.

-

Low Solubility: Anticipated in non-polar solvents like hexane and in aqueous buffers due to the molecule's overall hydrophobic nature.[5] For instance, N-phenylthiourea has a reported aqueous solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[4]

Principles of Chemical Stability and Degradation

The stability of this compound is intrinsically linked to the chemical reactivity of the thiourea functional group. Organosulfur compounds can be susceptible to several degradation pathways.[6][7] Forced degradation studies are essential to identify the conditions under which a drug substance or product degrades and to elucidate the structure of the degradation products.[8][9]

Key stress conditions to investigate for thiourea derivatives include:

-

Hydrolysis: The thiourea linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding urea derivative, aniline, ethylamine, and hydrogen sulfide.

-

Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can lead to the formation of sulfoxides or other related species.

-

Photolysis: Exposure to light, particularly UV radiation, can induce degradation. The ICH Q1B guideline recommends exposure to a combination of UV and visible light.[10]

-

Thermal Degradation: Elevated temperatures can promote decomposition. The extent of degradation is typically evaluated at temperatures above those used for accelerated stability testing.[8]

Experimental Protocols for Solubility Determination

The choice between a kinetic and a thermodynamic solubility assay depends on the stage of drug development. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides a more accurate measure for lead optimization and formulation.[3]

Kinetic Solubility Assessment via the Shake-Flask Method

This method provides a rapid assessment of solubility and is well-suited for early-stage drug discovery.[11][12]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in microcentrifuge tubes. This results in a final DMSO concentration of 2%.[11]

-

Equilibration: Place the tubes in a thermomixer set to a consistent speed (e.g., 850 rpm) and incubate at room temperature (e.g., 25°C) for 2 hours to allow for equilibration.[11]

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

-

Supernatant Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[11]

-

Quantification: Compare the measured concentration against a calibration curve prepared from the stock solution to determine the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assessment

This method determines the solubility of a compound at equilibrium and is considered the "gold standard".[13]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The use of a 5-fold excess is a common practice.[14]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for sedimentation. Alternatively, centrifuge the samples at the test temperature.[14]

-

Solution Analysis: Carefully withdraw a sample of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Diagram of the General Solubility Workflow

Caption: General workflow for solubility determination.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

Development of a Stability-Indicating HPLC Method

Instrumentation and Conditions (Starting Point):

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential degradants with different polarities.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound. For the related N-phenylthiourea, a maximum absorbance is observed around 265 nm.[4]

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[10]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[10]

-

For each stress condition, mix the stock solution with the stressor in a sealed vial.

-

At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C.[16]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C.[16]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

Diagram of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Data Interpretation and Reporting

Solubility Data

The solubility of this compound should be reported in standard units such as mg/mL or µM for each solvent and condition tested. A summary table is highly recommended for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Method |

| PBS (pH 7.4) | 25 | [Experimental Value] | Kinetic |

| Methanol | 25 | [Experimental Value] | Thermodynamic |

| Acetonitrile | 25 | [Experimental Value] | Thermodynamic |

| DMSO | 25 | [Experimental Value] | Thermodynamic |

Stability Data

The stability report should include chromatograms showing the separation of the parent peak from any degradation products. The percentage of degradation should be calculated at each time point for all stress conditions.

Table 2: Hypothetical Forced Degradation Results for this compound

| Stress Condition | Time (hours) | Parent Peak Area (%) | Degradation Products (RT) | % Degradation |

| 0.1 N HCl, 60°C | 24 | [Value] | [Retention Times] | [Value] |

| 0.1 N NaOH, 60°C | 24 | [Value] | [Retention Times] | [Value] |

| 3% H₂O₂, RT | 24 | [Value] | [Retention Times] | [Value] |

| 80°C | 48 | [Value] | [Retention Times] | [Value] |

| Photolytic | 24 | [Value] | [Retention Times] | [Value] |

Conclusion

While specific experimental data for this compound remains to be extensively published, a robust understanding of its potential solubility and stability profile can be achieved through the application of fundamental physicochemical principles and well-established experimental protocols. This guide provides the necessary framework for researchers to systematically evaluate these critical parameters. By following the detailed methodologies for solubility determination and forced degradation studies, drug development professionals can generate the high-quality data required to make informed decisions regarding formulation strategies, storage conditions, and the overall progression of this compound as a potential therapeutic candidate. The emphasis on self-validating systems and authoritative protocols ensures the scientific rigor necessary for regulatory success.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Spectroscopy Online. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

OSHA. Thiourea Method number: PV2059. [Link]

-

RSC Publishing. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Thiourea on Primesep P Column. [Link]

-

SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubChem. Phenylthiourea. [Link]

-

IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

NIH. Organosulfur compounds and possible mechanism of garlic in cancer. [Link]

-

ResearchGate. Induction of detoxifying enzymes by garlic organosulfur compounds through transcription factor NRF2: Effect of chemical structure and stress signals. [Link]

-

NIH. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. [Link]

-

Acta Scientific. Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. [Link]

-

Journal of Medicinal and Chemical Sciences. Biological and Pharmaceutical Organosulfur Molecules. [Link]

-

Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

ResearchGate. Organosulfur compounds and cardiovascular disease. [Link]

-

PubMed. Solubility determination of barely aqueous-soluble organic solids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. actascientific.com [actascientific.com]

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of Phenylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phenylthiourea Scaffold

Phenylthiourea and its derivatives represent a cornerstone in medicinal chemistry and materials science. The unique structural motif, characterized by a thiocarbonyl group flanked by two nitrogen atoms, one of which is substituted with a phenyl ring, imparts a remarkable array of biological activities. These compounds have garnered significant attention for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2] The ability of the thiourea moiety to form stable hydrogen bonds and coordinate with metal centers is fundamental to its diverse applications, including its use in the development of corrosion inhibitors and chemosensors.[1][3]

This guide, written from the perspective of a seasoned application scientist, moves beyond a mere recitation of synthetic procedures. It aims to provide a deep, mechanistic understanding of the key synthetic transformations, offering insights into the causality behind experimental choices. We will explore the most robust and versatile methods for the synthesis of phenylthiourea derivatives, from classic one-pot reactions to more contemporary approaches. Each protocol is presented as a self-validating system, complete with detailed methodologies, purification strategies, and characterization data. Our objective is to empower researchers to not only replicate these syntheses but to innovate upon them, fostering the development of novel phenylthiourea-based compounds with enhanced therapeutic potential.

Core Synthetic Strategies: A Comparative Overview

The synthesis of phenylthiourea derivatives can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the thiourea nitrogens, and the scale of the reaction. Here, we present the most common and effective synthetic routes, followed by a detailed exploration of their mechanisms and practical considerations.

| Synthetic Method | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |

| From Phenyl Isothiocyanate and Amines | Phenyl isothiocyanate, Primary/Secondary amines | Room temperature to reflux in aprotic solvents (THF, DCM) | High to quantitative | Mild conditions, high yields, broad substrate scope.[4] | Phenyl isothiocyanate can be toxic and may not be readily available for all desired substitution patterns.[1] |

| From Anilines and Ammonium Thiocyanate | Substituted anilines, Ammonium thiocyanate | Acidic conditions (e.g., HCl), heating/reflux | Moderate to good | Readily available and inexpensive starting materials.[5] | Can require harsh conditions; may not be suitable for sensitive substrates. |

| From Amines and Carbon Disulfide | Primary/Secondary amines, Carbon disulfide | Aqueous or organic solvent, often with a base or oxidant | Good to excellent | Inexpensive reagents; can be performed under "green" aqueous conditions.[1] | Carbon disulfide is highly flammable, volatile, and toxic. The reaction can produce byproducts.[6][7] |

| Two-Step, One-Pot from Acyl/Aroyl Chlorides | Acyl/Aroyl chloride, Thiocyanate salt (KSCN, NH4SCN), Amine | Anhydrous aprotic solvent (e.g., acetone) | Good to high | In-situ generation of the reactive isothiocyanate avoids handling of the neat reagent.[8] | Requires careful control of reaction conditions to avoid side reactions. |

| Microwave-Assisted Synthesis | Anilines, Ammonium thiocyanate | Microwave irradiation | High | Significantly reduced reaction times compared to conventional heating.[5] | Requires specialized microwave synthesis equipment. |

In-Depth Mechanistic Analysis and Experimental Protocols

A true understanding of a synthetic method lies in its mechanism. The following sections dissect the step-by-step transformations for each major synthetic route, providing the "why" behind the "how."

Method 1: The Workhorse Reaction - Phenyl Isothiocyanate and Amines

This is arguably the most direct and widely used method for preparing unsymmetrically N,N'-disubstituted phenylthioureas. The high electrophilicity of the central carbon atom in the isothiocyanate group makes it highly susceptible to nucleophilic attack by an amine.

The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.

Caption: Mechanism of thiourea formation from an amine and phenyl isothiocyanate.

This protocol is adapted from established procedures for the synthesis of N-alkyl-N'-phenyl-thiourea derivatives.[9]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (5.0 g, 36.9 mmol, 1.0 equivalent) in 30 mL of anhydrous toluene.

-

Amine Addition: In a separate beaker, prepare a solution of sec-butylamine (2.7 g, 36.9 mmol, 1.0 equivalent) in 10 mL of anhydrous toluene. Add this solution dropwise to the stirred isothiocyanate solution at room temperature over 15 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the phenyl isothiocyanate spot indicates reaction completion.

-

Product Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

-

Purification: Recrystallize the crude solid from a hot mixture of hexane and ethanol (approximately 10:1 v/v). Dissolve the solid in the minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is typically high (>90%). Characterize the product by melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Method 2: Synthesis from Anilines and Ammonium Thiocyanate

The reaction is typically carried out in the presence of an acid, such as hydrochloric acid. The aniline is first protonated to form the anilinium salt. This salt then reacts with ammonium thiocyanate. The exact mechanism is complex, but it is proposed to involve the formation of thiocyanic acid (HSCN) which then reacts with the aniline.